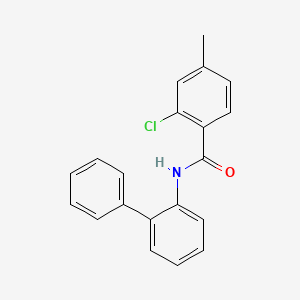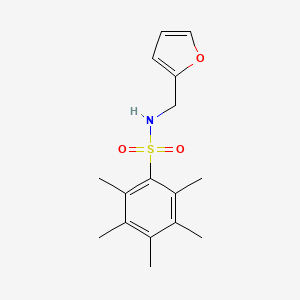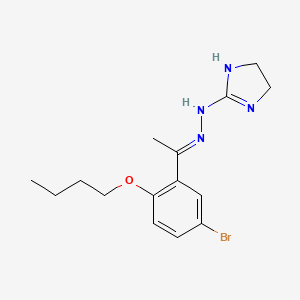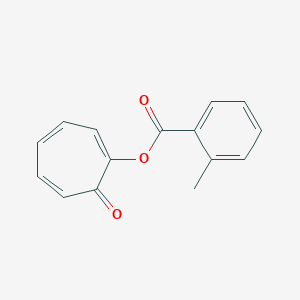
N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide, also known as IQ-1S, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research and treatment. IQ-1S belongs to the family of quinolinecarboxamides, which are known for their ability to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
作用机制
The mechanism of action of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide involves its ability to bind to and inhibit the activity of the protein TCF4, which is a transcription factor that plays a key role in the Wnt/β-catenin signaling pathway. By inhibiting the activity of TCF4, N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide can prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide can have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell migration and invasion, and the suppression of tumor growth in animal models. In addition, N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide has been shown to have minimal toxicity in normal cells, suggesting that it may be a promising candidate for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide for lab experiments is its specificity for the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in cancer development and progression. However, one limitation of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide is that it can be difficult to synthesize and purify, which may limit its availability for research purposes.
未来方向
There are several potential future directions for research on N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide, including:
1. Development of more efficient synthesis methods to increase the availability of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide for research purposes.
2. Investigation of the potential for N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide to be used in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
3. Exploration of the potential for N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide to be used in the prevention or treatment of other diseases that are associated with dysregulation of the Wnt/β-catenin signaling pathway, such as osteoporosis and Alzheimer's disease.
4. Investigation of the potential for N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide to be used as a diagnostic tool for cancer, based on its ability to inhibit the activity of the Wnt/β-catenin signaling pathway in cancer cells.
合成方法
The synthesis of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide involves a series of chemical reactions that start with the conversion of 2-nitrobenzaldehyde to 2-nitrobenzyl alcohol, followed by the formation of an isoxazole ring and the addition of a quinolinecarboxylic acid group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide has been shown to have a range of potential applications in cancer research and treatment. Studies have demonstrated that N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide can inhibit the activity of the Wnt/β-catenin signaling pathway, which is known to play a critical role in the development and progression of many types of cancer. In addition, N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
属性
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-19(21-18-10-11-24-22-18)15-12-17(13-6-2-1-3-7-13)20-16-9-5-4-8-14(15)16/h1-12H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDIKSIXQVQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-oxazol-3-yl)-2-phenylquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5697135.png)

![5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5697150.png)
![N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5697157.png)
![3-[5-(4-methylphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5697167.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5697174.png)
![{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5697179.png)


![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5697218.png)
![2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5697223.png)


